molecular formula C15H19NO5 B13814656 2-((2R,3R)-3-ethyl-2-(N-(4-methoxyphenyl)formamido)-3-methyloxiran-2-yl)acetic acid

2-((2R,3R)-3-ethyl-2-(N-(4-methoxyphenyl)formamido)-3-methyloxiran-2-yl)acetic acid

Katalognummer: B13814656
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: LXQDODMHJVUQCN-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an oxirane ring and a methoxyphenyl group, making it a valuable subject of study in organic chemistry.

Analyse Chemischer Reaktionen

ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include the use of specific catalysts and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE can be compared with other similar compounds, such as:

ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C15H19NO5

Molekulargewicht

293.31 g/mol

IUPAC-Name

2-[(2R,3R)-3-ethyl-2-(N-formyl-4-methoxyanilino)-3-methyloxiran-2-yl]acetic acid

InChI

InChI=1S/C15H19NO5/c1-4-14(2)15(21-14,9-13(18)19)16(10-17)11-5-7-12(20-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,18,19)/t14-,15-/m1/s1

InChI-Schlüssel

LXQDODMHJVUQCN-HUUCEWRRSA-N

Isomerische SMILES

CC[C@@]1([C@](O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C

Kanonische SMILES

CCC1(C(O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.